molecular formula C9H5Cl3N4OS B14570879 N-(5-Chloro-1,3,4-thiadiazol-2-yl)-N'-(3,4-dichlorophenyl)urea CAS No. 61516-49-2

N-(5-Chloro-1,3,4-thiadiazol-2-yl)-N'-(3,4-dichlorophenyl)urea

Cat. No.: B14570879
CAS No.: 61516-49-2
M. Wt: 323.6 g/mol
InChI Key: HKDNVONJCSRPIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Chloro-1,3,4-thiadiazol-2-yl)-N’-(3,4-dichlorophenyl)urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as agriculture, medicine, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-1,3,4-thiadiazol-2-yl)-N’-(3,4-dichlorophenyl)urea typically involves the reaction of 5-chloro-1,3,4-thiadiazole-2-amine with 3,4-dichlorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-1,3,4-thiadiazol-2-yl)-N’-(3,4-dichlorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-(5-Chloro-1,3,4-thiadiazol-2-yl)-N’-(3,4-dichlorophenyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-Chloro-1,3,4-thiadiazol-2-yl)-N’-(3,4-dichlorophenyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Chloro-1,3,4-thiadiazol-2-yl)-N’-(4-chlorophenyl)urea
  • N-(5-Chloro-1,3,4-thiadiazol-2-yl)-N’-(2,4-dichlorophenyl)urea
  • N-(5-Chloro-1,3,4-thiadiazol-2-yl)-N’-(3,5-dichlorophenyl)urea

Uniqueness

N-(5-Chloro-1,3,4-thiadiazol-2-yl)-N’-(3,4-dichlorophenyl)urea is unique due to its specific substitution pattern on the phenyl ring, which can influence its biological activity and chemical reactivity. The presence of multiple chlorine atoms can enhance its stability and resistance to degradation, making it a valuable compound for various applications.

Properties

CAS No.

61516-49-2

Molecular Formula

C9H5Cl3N4OS

Molecular Weight

323.6 g/mol

IUPAC Name

1-(5-chloro-1,3,4-thiadiazol-2-yl)-3-(3,4-dichlorophenyl)urea

InChI

InChI=1S/C9H5Cl3N4OS/c10-5-2-1-4(3-6(5)11)13-8(17)14-9-16-15-7(12)18-9/h1-3H,(H2,13,14,16,17)

InChI Key

HKDNVONJCSRPIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NC2=NN=C(S2)Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.